molecular formula C19H19NO B14440478 (7R,11bS)-7-Phenyl-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-one CAS No. 75688-91-4

(7R,11bS)-7-Phenyl-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-one

Cat. No.: B14440478
CAS No.: 75688-91-4
M. Wt: 277.4 g/mol
InChI Key: AYRILHNEPGTERB-MOPGFXCFSA-N
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Description

(7R,11bS)-7-Phenyl-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-one is a complex organic compound that belongs to the class of isoquinolines This compound is characterized by its unique hexahydro structure, which includes a phenyl group and a pyrido[2,1-a]isoquinolin-2-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7R,11bS)-7-Phenyl-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Isoquinoline Core: The initial step involves the construction of the isoquinoline core through a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.

    Hydrogenation: The resulting isoquinoline derivative undergoes hydrogenation to form the hexahydroisoquinoline structure.

    Phenyl Group Introduction: The phenyl group is introduced via a Friedel-Crafts acylation reaction, where an acyl chloride reacts with the hexahydroisoquinoline in the presence of a Lewis acid catalyst.

    Final Cyclization: The final step involves cyclization to form the pyrido[2,1-a]isoquinolin-2-one core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(7R,11bS)-7-Phenyl-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its fully saturated form.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

    Substitution: Alkyl halides, nucleophiles like amines or thiols

Major Products

The major products formed from these reactions include ketones, carboxylic acids, fully saturated hexahydroisoquinolines, and various substituted derivatives.

Scientific Research Applications

(7R,11bS)-7-Phenyl-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of (7R,11bS)-7-Phenyl-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, this compound stands out due to its unique hexahydroisoquinoline structure and the presence of a phenyl group. These structural features contribute to its distinct chemical reactivity and potential biological activities.

Properties

CAS No.

75688-91-4

Molecular Formula

C19H19NO

Molecular Weight

277.4 g/mol

IUPAC Name

(7R,11bS)-7-phenyl-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one

InChI

InChI=1S/C19H19NO/c21-15-10-11-20-13-18(14-6-2-1-3-7-14)16-8-4-5-9-17(16)19(20)12-15/h1-9,18-19H,10-13H2/t18-,19+/m1/s1

InChI Key

AYRILHNEPGTERB-MOPGFXCFSA-N

Isomeric SMILES

C1CN2C[C@@H](C3=CC=CC=C3[C@@H]2CC1=O)C4=CC=CC=C4

Canonical SMILES

C1CN2CC(C3=CC=CC=C3C2CC1=O)C4=CC=CC=C4

Origin of Product

United States

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